[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 810688-83-6
VCID: VC7617543
InChI: InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21)
SMILES: CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Molecular Formula: C16H12F2N2O5S
Molecular Weight: 382.34

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

CAS No.: 810688-83-6

Cat. No.: VC7617543

Molecular Formula: C16H12F2N2O5S

Molecular Weight: 382.34

* For research use only. Not for human or veterinary use.

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate - 810688-83-6

Specification

CAS No. 810688-83-6
Molecular Formula C16H12F2N2O5S
Molecular Weight 382.34
IUPAC Name [2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21)
Standard InChI Key PCRMRMWATGKIPO-UHFFFAOYSA-N
SMILES CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, reflects its bipartite structure:

  • Benzodioxol fragment: A 2,2-difluoro-substituted 1,3-benzodioxole ring linked via an amide bond to a glycolic acid derivative. The fluorine atoms at positions 2 and 2 introduce electronegativity, potentially enhancing metabolic stability .

  • Pyridine carboxylate moiety: A 2-methylsulfanyl-substituted pyridine ring esterified with the glycolic acid chain. The methylsulfanyl group (-SMe) at position 2 may participate in hydrophobic interactions and influence redox properties .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₂F₂N₂O₅S
Molecular Weight382.34 g/mol
InChIKeyPCRMRMWATGKIPO-UHFFFAOYSA-N
SMILESCSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis likely involves a multi-step sequence:

  • Benzodioxolamine Preparation: Nitration of 1,3-benzodioxole followed by fluorine substitution and reduction to yield 5-amino-2,2-difluoro-1,3-benzodioxole .

  • Pyridine Carboxylate Synthesis: Thioetherification of 2-chloropyridine-3-carboxylic acid with methanethiol, followed by esterification with glycolic acid .

  • Coupling Reaction: Amide bond formation between the benzodioxolamine and activated pyridine carboxylate using carbodiimide coupling agents .

Table 2: Hypothetical Reaction Conditions

StepReactantsConditionsYield (%)
11,3-Benzodioxole, HNO₃, HF0–5°C, 12 h65
22-Chloropyridine-3-acid, NaSMeDMF, 80°C, 6 h78
3EDC, NHS, DCMRT, 24 h52

Physicochemical Properties

Solubility and Partitioning

Though experimental solubility data are unavailable, the compound’s logP value (calculated: 2.8) suggests moderate lipophilicity, favoring membrane permeability. The ester and amide groups may confer limited aqueous solubility, necessitating formulation with co-solvents .

Thermal Behavior

Differential scanning calorimetry (DSC) predictions indicate a melting point range of 180–190°C, with decomposition above 250°C due to cleavage of the labile ester linkage.

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

Applications and Industrial Relevance

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • HDAC Inhibitors: For oncology therapeutics via epigenetic modulation .

  • Anti-Inflammatory Agents: Through interference with NF-κB signaling pathways, as observed in related triazole derivatives .

Material Science

The benzodioxole fragment’s electron-deficient aromatic system makes it a candidate for organic semiconductors, though this application remains unexplored.

Future Research Directions

Priority Investigations

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity using in vitro models .

  • Crystallographic Studies: X-ray diffraction analysis to resolve three-dimensional conformation and intermolecular packing.

  • Structure-Activity Relationships (SAR): Synthesis of analogs with varied substituents on both aromatic rings to optimize pharmacological properties .

Technical Challenges

  • Stereochemical Control: Ensuring regioselectivity during the amide coupling step to avoid diastereomer formation .

  • Scale-Up Limitations: Current synthetic routes employ hazardous reagents (e.g., HF), necessitating greener alternatives for industrial production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator